molecular formula C11H10O3 B14836677 2-Cyclopropoxyterephthalaldehyde

2-Cyclopropoxyterephthalaldehyde

Cat. No.: B14836677
M. Wt: 190.19 g/mol
InChI Key: ZYVXMXJJXBHDEC-UHFFFAOYSA-N
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Description

2-Cyclopropoxyterephthalaldehyde is an organic compound characterized by the presence of a cyclopropoxy group attached to a terephthalaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxyterephthalaldehyde typically involves the reaction of terephthalaldehyde with cyclopropanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the cyclopropoxy group. The process may involve heating and the use of solvents such as dichloromethane or toluene to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxyterephthalaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Terephthalic acid derivatives.

    Reduction: 2-Cyclopropoxyterephthalyl alcohol.

    Substitution: Various substituted terephthalaldehyde derivatives.

Scientific Research Applications

2-Cyclopropoxyterephthalaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxyterephthalaldehyde involves its reactive aldehyde groups, which can form covalent bonds with nucleophiles such as amines and thiols. This reactivity makes it useful in various chemical transformations and as a precursor in the synthesis of more complex molecules. The cyclopropoxy group may also influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Terephthalaldehyde: Lacks the cyclopropoxy group and has different reactivity and applications.

    Cyclopropylbenzaldehyde: Contains a cyclopropyl group attached to a benzaldehyde core, differing in the position and nature of the substituents.

Uniqueness

2-Cyclopropoxyterephthalaldehyde is unique due to the presence of both cyclopropoxy and aldehyde groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

2-cyclopropyloxyterephthalaldehyde

InChI

InChI=1S/C11H10O3/c12-6-8-1-2-9(7-13)11(5-8)14-10-3-4-10/h1-2,5-7,10H,3-4H2

InChI Key

ZYVXMXJJXBHDEC-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)C=O)C=O

Origin of Product

United States

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